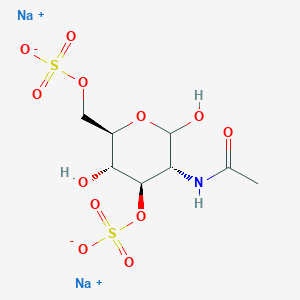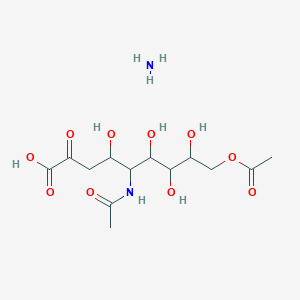
4-Ethoxy-4-oxobutylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-4-oxobutylzinc bromide is an organozinc compound with the chemical formula C6H11BrO2Zn. It is a colorless or light yellow solid that is sensitive to air and moisture. This compound is primarily used as a reagent in organic synthesis, particularly in the construction of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds .
作用机制
Target of Action
4-Ethoxy-4-oxobutylzinc bromide is primarily used as an intermediate in the synthesis of various compounds. It plays a crucial role in the preparation of acrylic acid derivatives as EP3 receptor antagonists . EP3 receptors are part of the prostaglandin E2 (PGE2) receptor family, which plays a significant role in various physiological processes such as inflammation, fever, and pain perception .
Mode of Action
The compound interacts with its targets through chemical reactions. It is used as a substrate in the synthesis of multi-substituted haloalkenes by reacting with 1-haloalkenes via Negishi cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in organic chemistry .
Biochemical Pathways
It is known to be involved in the synthesis of acrylic acid derivatives, which can interact with ep3 receptors . These receptors are involved in various signaling pathways, including the regulation of cyclic AMP production .
Result of Action
The primary result of the action of this compound is the formation of new compounds through chemical reactions. For example, it is used in the total synthesis of a natural product called mucosin . The exact molecular and cellular effects would depend on the specific compounds being synthesized and their subsequent interactions with biological systems.
准备方法
4-Ethoxy-4-oxobutylzinc bromide is generally synthesized through a two-step process:
Reaction of Butanone with Bromopropanol: Butanone reacts with bromopropanol to generate hydroxybutanone.
Treatment with Basic Zinc Bromide: Hydroxybutanone is then treated with basic zinc bromide to yield this compound.
化学反应分析
4-Ethoxy-4-oxobutylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with 1-haloalkenes via Negishi cross-coupling reaction to form multi-substituted haloalkenes.
Oxidation and Reduction Reactions: As a nucleophilic agent, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include halides and conditions often involve the use of tetrahydrofuran (THF) as a solvent.
科学研究应用
4-Ethoxy-4-oxobutylzinc bromide has a wide range of applications in scientific research:
Biology: It serves as an intermediate in the total synthesis of natural products like mucosin.
Medicine: The compound is involved in the synthesis of biologically active molecules.
Industry: It is used in the preparation of multifunctional compounds and synthetic peptides.
相似化合物的比较
4-Ethoxy-4-oxobutylzinc bromide can be compared with other organozinc compounds such as:
- 3-Ethoxy-3-oxopropylzinc bromide
- 2-Cyanoethylzinc bromide
- 5-Ethoxy-5-oxopentylzinc bromide
- (1,3-Dioxolan-2-ylmethyl)zinc bromide
- 4-Cyanobenzylzinc bromide
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents attached to the zinc atom. This compound is unique due to its specific use in the synthesis of acrylic acid derivatives and natural products .
属性
IUPAC Name |
bromozinc(1+);ethyl butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPARCVGSTPKNNR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC[CH2-].[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How is 4-Ethoxy-4-oxobutylzinc bromide utilized in the synthesis of complex molecules?
A1: this compound acts as a crucial building block in synthesizing complex molecules like decahydroquinoline alkaloids [, ]. These alkaloids, found in various organisms like poison dart frogs, exhibit diverse biological activities. The compound participates in palladium-catalyzed cross-coupling reactions with suitable partners, enabling the efficient assembly of the core decahydroquinoline structure. For instance, it reacts with 6-fluoro-6-iodo-α-D-ribo-hex-5-enofuranose to yield a novel S-ribosylhomocysteine analogue []. Additionally, it reacts with 5-oxohexanoyl chloride, forming a key intermediate that ultimately leads to the synthesis of the decahydroquinoline alkaloid cis-195A [].
Q2: What is the significance of palladium catalysts in reactions involving this compound?
A2: Palladium catalysts play a vital role in facilitating the reactions of this compound [, ]. These catalysts enable the selective cross-coupling of the reagent with various substrates, such as halogenated compounds, leading to the formation of new carbon-carbon bonds. This catalytic activity is crucial for constructing the complex ring systems found in decahydroquinoline alkaloids and other biologically active molecules. For example, palladium catalysts like Pd[P(Ph)3]4 are employed in these reactions to ensure efficient and controlled bond formation, leading to the desired products with high selectivity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(E)-butylideneamino]carbamate](/img/structure/B1147298.png)
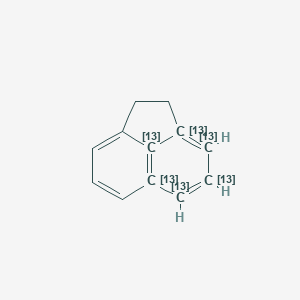
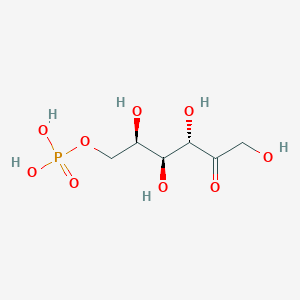



![5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide](/img/structure/B1147309.png)
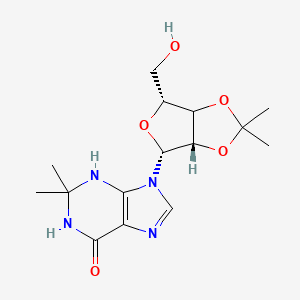
![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)

